molecular formula C14H14ClN5O B11216325 1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11216325
M. Wt: 303.75 g/mol
InChI Key: NAXFJMLGJUBBEL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties. The presence of a 4-chlorophenyl group and a 2-methoxyethyl substituent enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 4-chlorobenzaldehyde and 2-methoxyethylamine, under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into amines or alcohols, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, affecting various signaling pathways.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and survival, leading to anticancer effects.

Comparison with Similar Compounds

  • 4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine

Comparison: 1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substituents, which enhance its pharmacological properties. Compared to similar compounds, it may exhibit different potency and selectivity profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14ClN5O/c1-21-7-6-16-13-12-8-19-20(14(12)18-9-17-13)11-4-2-10(15)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,16,17,18)

InChI Key

NAXFJMLGJUBBEL-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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